4-Pentyloxolan-2-one 4-Pentyloxolan-2-one
Brand Name: Vulcanchem
CAS No.: 55881-98-6
VCID: VC19592099
InChI: InChI=1S/C9H16O2/c1-2-3-4-5-8-6-9(10)11-7-8/h8H,2-7H2,1H3
SMILES:
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

4-Pentyloxolan-2-one

CAS No.: 55881-98-6

Cat. No.: VC19592099

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

4-Pentyloxolan-2-one - 55881-98-6

Specification

CAS No. 55881-98-6
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name 4-pentyloxolan-2-one
Standard InChI InChI=1S/C9H16O2/c1-2-3-4-5-8-6-9(10)11-7-8/h8H,2-7H2,1H3
Standard InChI Key KLOKEKBLBOCWBE-UHFFFAOYSA-N
Canonical SMILES CCCCCC1CC(=O)OC1

Introduction

Chemical Identification and Structural Properties

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for γ-nonalactone is 5-pentyloxolan-2-one, reflecting its five-membered lactone ring substituted with a pentyl group. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol . The structure features an aliphatic heteromonocyclic framework, as depicted in its SMILES notation: CCCCCC1CCC(=O)O1 .

Stereochemical Variants

The (S)-enantiomer of γ-nonalactone (CAS 63357-97-1) has been identified in natural sources such as Zea mays and Thymbra capitata. Its isomeric SMILES string is CCCCC[C@H]1CCC(=O)O1, highlighting the chiral center at the fifth carbon .

Physical and Chemical Characteristics

Physicochemical Parameters

PropertyValueSource
Density (25°C)0.964–0.976 g/mL
Boiling Point243°C
Flash Point126°C
LogP2.20–2.50
Refractive IndexNot explicitly reported
Vapor Pressure (25°C)1.9 Pa
Water Solubility (25°C)9.22 g/L

The compound exists as a colorless liquid at room temperature and exhibits moderate lipophilicity, enabling its use in lipid-based formulations . Its detection threshold is remarkably low at 7 ppb, underscoring its potency as a flavorant .

Synthesis and Production

Industrial Synthesis Routes

  • Intramolecular Esterification:
    γ-Nonalactone is synthesized via the acid-catalyzed lactonization of 4-hydroxynonanoic acid. Concentrated sulfuric acid is typically employed to facilitate cyclization .

  • Acrylic Acid-Hexanol Condensation:
    Reacting acrylic acid with hexanol in the presence of ditertiary butyl peroxide yields γ-nonalactone. This method emphasizes radical-initiated esterification .

  • Biochemical Pathways:
    Emerging microbial synthesis approaches using Saccharomyces cerevisiae and other yeasts are being explored for sustainable production .

Applications in Industry

Flavor and Fragrance Industry

  • Food Additive: Designated as FEMA 2781, γ-nonalactone imparts coconut and buttery notes to confectionery, baked goods, and beverages . It is a key component in artificial coconut flavorings .

  • Perfumery: Used in cosmetics and detergents for its creamy, waxy undertones. Its volatility classifies it as a "heart" note in fragrance compositions .

Agricultural Applications

  • Pest Attractant: Studies suggest its efficacy as a multi-species lure for grain beetles, leveraging its natural occurrence in fermented substrates .

Biomedical Research

  • Metabolite Profiling: Detected in Saccharomyces cerevisiae metabolomes, γ-nonalactone serves as a biomarker for fermentation processes .

EndpointFindingsSource
GenotoxicityNegative (Ames test, micronucleus assay)
Repeated Dose ToxicityNOAEL = 1000 mg/kg/day (rat)
Skin SensitizationNo concerns at current use levels
Environmental PersistencePEC/PNEC < 1 (low risk)

The Margin of Exposure (MOE) for repeated dose toxicity exceeds 40,000, indicating a wide safety margin . Regulatory bodies classify it as a Cramer Class I compound, affirming its low risk profile .

Analytical Methods and Detection

Chromatographic Techniques

  • GC-MS: Utilized for quantifying γ-nonalactone in wine and food matrices. A study on Dornfelder grapes employed heart-cut GC-GC-MS to monitor odorant changes during vinification .

  • HPLC: Paired with UV detection, it offers precise quantification in complex mixtures .

Spectral Data

  • Mass Spectrometry: Major fragments at m/z 139 (base peak) and 157 ([M+H]⁺) correlate with its degradation pathways .

  • Infrared Spectroscopy: Characteristic carbonyl stretch at ~1770 cm⁻¹ confirms the lactone ring .

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